Compound Description: This compound is a benzamide derivative synthesized from salicylic acid and 4-aminopyridine. Research demonstrates its successful synthesis in high yield (87.8%) using triethylamine as a catalyst under mild reaction conditions [].
Relevance: This compound shares the core benzamide structure with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE. Both compounds feature a hydroxyl group substitution on the benzene ring, although at different positions. This structural similarity highlights a class of compounds with potential interest for further exploration and comparison to the target compound.
Compound Description: ADL5747 is a potent and selective δ-opioid receptor agonist with analgesic properties []. This compound emerged from research focused on developing novel analgesics, improving upon earlier compounds like BW373U86 and SNC80 that exhibited limitations such as low therapeutic indices and convulsion-inducing effects [].
Relevance: While structurally more complex, ADL5747 shares the core benzamide moiety with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE. Both feature substitutions on the benzene ring, highlighting a common structural motif for potential biological activity. The presence of the piperidine ring in ADL5747, although within a spirocyclic system, also points towards a broader class of benzamide derivatives containing cyclic amine substituents that could be relevant for understanding the structure-activity relationships of the target compound.
Compound Description: GR-55562 and its O-methylated analogs are studied for their binding affinity to 5-HT1B receptors and their intrinsic activity []. Modifications to the alkylamino side chain in these analogs significantly influenced their functional activity, with some acting as neutral antagonists and others displaying partial agonist activity [].
Relevance: Similar to 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, GR-55562 contains a benzamide core structure. The presence of a pyridine ring in GR-55562, although linked through a phenyl group, suggests a potential avenue for exploring the impact of heterocyclic rings on the activity and properties of benzamide derivatives. Comparing the structure-activity relationships of GR-55562 analogs with those of 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE analogs, particularly those incorporating variations in the heterocyclic ring system, might provide valuable insights into their respective pharmacological profiles.
N-(Pyridin-4-yl)benzamide
Compound Description: This compound is a key component in two novel 2D Hofmann-type frameworks, demonstrating single-step hysteretic spin-crossover (SCO) transitions []. The amide group in this compound plays a crucial role in facilitating cooperative spin-state transitions through hydrogen bonding with guest molecules and aromatic contacts with neighboring molecules within the framework [].
Relevance: N-(Pyridin-4-yl)benzamide shares the core benzamide structure and the N-linked pyridine ring with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE. This similarity highlights the impact of specific substitutions on the benzamide core and the potential for fine-tuning its properties for targeted applications. Comparing the self-assembly and SCO behavior of frameworks based on N-(Pyridin-4-yl)benzamide with those incorporating 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE could provide valuable information about the role of the hydroxyl group and the oxan-4-yl moiety in modulating intermolecular interactions and material properties.
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide
Compound Description: This compound, synthesized from 4-fluorobenzohydrazide and phthalic anhydride, has been characterized using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction []. Analysis of its crystal structure reveals a three-dimensional framework stabilized by N—H⋯O and O—H⋯O hydrogen bonds [].
Relevance: Both this compound and 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE belong to the benzamide family. This connection allows for the comparison of their structural features and properties to gain a broader understanding of how different substituents on the benzamide core influence their crystal packing, hydrogen bonding patterns, and ultimately their solid-state behavior.
Compound Description: Identified as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor, this compound demonstrates efficacy in treating inflammatory diseases, specifically rheumatoid arthritis, in preclinical models []. Its successful progression to Phase 1 clinical trials highlights its favorable safety, tolerability, and target engagement profile [].
Relevance: This compound, with its benzamide core, aligns with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE in terms of structural class. The presence of the oxadiazole ring in this CRAC channel inhibitor suggests considering heterocyclic ring systems as potential modifications for the design and synthesis of 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE analogs. Exploring such structural variations could offer insights into modulating the target compound's biological activity and physicochemical properties.
Compound Description: These compounds represent a series of coumarin-thiadiazole amides synthesized using TBTU as a coupling agent. Evaluated for their in vitro antitubercular activity against the H37Rv strain of M. Tuberculosis, some derivatives, particularly those with electron-withdrawing substituents on the aromatic side chain, displayed promising activity [].
Relevance: These derivatives share the benzamide core structure with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, highlighting the versatility of this scaffold for exploring various biological activities. The presence of the thiadiazole ring in these compounds, similar to the oxadiazole ring mentioned earlier, emphasizes the potential of incorporating different heterocycles into 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE analogs to potentially enhance or modify its activity.
Compound Description: Hyd.Cou is a coumarin derivative demonstrating cardioprotective effects against myocardial infarction in a rat model []. Its mechanism of action involves inhibiting angiotensin-converting enzyme (ACE) activity and mitigating oxidative stress in the myocardium []. Molecular docking studies suggest that Hyd.Cou interacts strongly with protein disulfide isomerase (PDI) receptors, highlighting its potential antithrombotic effect [].
Relevance: This compound shares the benzohydrazide core with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, indicating a structural similarity within the broader family of benzamide derivatives. While Hyd.Cou incorporates a coumarin moiety, its biological activity and suggested interactions with specific targets like ACE and PDI provide valuable insights for exploring the potential therapeutic applications of 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE and its analogs, particularly in the context of cardiovascular diseases.
N-Ethyl-4-(pyridin-4-yl)benzamide Derivatives
Compound Description: This series of compounds has been investigated for its inhibitory activity against Rho-associated kinase-1 (ROCK1) []. ROCK1 plays a crucial role in various diseases, including heart disease, cancer, and neurological disorders, making its inhibitors attractive therapeutic targets []. Molecular modeling studies, including docking, molecular dynamics, and 3D-QSAR, have provided insights into the structure-activity relationships of these derivatives, guiding the design of potentially more potent ROCK1 inhibitors [].
Relevance: The N-ethyl-4-(pyridin-4-yl)benzamide scaffold shares the core benzamide structure and the N-linked pyridine ring with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE. Analyzing the structure-activity relationships identified in the ROCK1 inhibitor study, particularly the influence of substituents on the pyridine ring and the benzamide core, could be beneficial for designing and optimizing 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE analogs with potential therapeutic applications.
Compound Description: EK6, a novel coumarin hydrazone, displays cardioprotective effects against isoproterenol-induced myocardial infarction in rats []. Pretreatment and co-treatment with EK6 significantly reduced cardiac injury biomarkers, improved lipid profiles, and prevented electrocardiogram abnormalities and histopathological changes associated with myocardial infarction [].
Relevance: This compound shares the benzohydrazide core with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, further exemplifying the structural diversity within the benzamide derivative family. The cardioprotective effects of EK6, particularly its ability to mitigate myocardial infarction-induced damage, suggest a potential area of investigation for 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE and its analogs. Assessing their potential cardioprotective properties could lead to new therapeutic avenues for cardiovascular diseases.
Compound Description: GW788388 is a potent, selective, and orally active inhibitor of transforming growth factor beta (TGF-β) type I receptor (ALK5) []. This compound shows promise for treating fibrotic diseases like renal, hepatic, and pulmonary fibrosis by inhibiting ALK5, a key mediator of TGF-β signaling and collagen production [].
Relevance: This compound, though structurally complex, shares the core benzamide motif with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE. Notably, GW788388 also incorporates a tetrahydro-2H-pyran ring, a structural feature that emphasizes the potential significance of cyclic ether substitutions, similar to the oxan-4-yl group in the target compound, for modulating biological activity and physicochemical properties. Examining the structure-activity relationships of GW788388 analogs, particularly those with modifications to the tetrahydro-2H-pyran ring, could provide valuable insights for designing 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE analogs with potentially enhanced activity or selectivity profiles.
Compound Description: This compound is a potent fungicidal agent synthesized and characterized for its potential agricultural applications [].
Relevance: This compound, like 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, belongs to the benzamide class. Comparing their structures highlights the influence of different heterocyclic ring systems on the biological activity of benzamide derivatives. In this case, the presence of a thiazole ring, compared to the oxan-4-yl group in the target compound, suggests a direction for exploring the impact of heterocycles on the antifungal properties of benzamide-based compounds.
N-(Piperidine-4-yl)benzamide Derivatives
Compound Description: This series of compounds exhibits potent antitumor activity, particularly against HepG2 cells, by inhibiting cell cycle progression [].
Relevance: These derivatives, sharing the benzamide core with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, demonstrate the potential of this scaffold in developing anticancer agents. The presence of the piperidine ring in these derivatives, although not directly comparable to the oxan-4-yl group in the target compound, suggests a broader exploration of cyclic amine substituents on the benzamide core to investigate their influence on anticancer activity.
Compound Description: This compound acts as a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist []. Its development involved optimizing for potency, metabolic stability, and oral bioavailability, highlighting its potential as a therapeutic agent for autoimmune diseases by reducing the production of the proinflammatory cytokine IL-17 [].
Relevance: This compound shares the core benzamide structure with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE. While structurally complex, its development process underscores the importance of optimizing physicochemical properties and pharmacokinetic parameters, such as metabolic stability and oral bioavailability, for potential therapeutic applications. These considerations are likely to be relevant for developing 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE analogs as well.
N-4-Fluoro-pyrazol-5-yl-benzamide and N-4-Chloro-pyrazol-5-yl-benzamide Derivatives
Compound Description: These series of compounds were designed as potential succinate dehydrogenase inhibitors (SDHIs) for crop protection []. Some derivatives showed good antifungal activity against various plant pathogens, with compound 9Ip exhibiting potent activity against Valsa mali, comparable to the commercial fungicide tebuconazole [].
Relevance: These derivatives, belonging to the benzamide family like 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, exemplify the application of this scaffold in developing agricultural fungicides. The presence of the pyrazole ring in these compounds, while structurally distinct from the oxan-4-yl group in the target compound, suggests exploring the incorporation of various heterocycles to investigate their impact on the fungicidal activity of benzamide-based compounds.
Compound Description: Identified as a potent, selective, and orally bioavailable δ-opioid receptor agonist, ADL5859 is a promising therapeutic candidate for pain management and has progressed to clinical trials [].
Relevance: ADL5859 shares the core benzamide moiety with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, highlighting the relevance of this scaffold in developing analgesics. The presence of the piperidine ring within the spirocyclic system of ADL5859, while structurally distinct from the oxan-4-yl group, suggests exploring cyclic amine substitutions on the benzamide core of the target compound to investigate their potential impact on analgesic activity.
Compound Description: VH298 is a potent inhibitor of the von Hippel–Lindau (VHL) E3 ubiquitin ligase, demonstrating nanomolar potency and improved cellular permeability []. This compound holds potential for treating anemia and ischemic diseases by stabilizing hypoxia-inducible factor-1α (HIF-1α) through VHL inhibition [].
Relevance: Though structurally dissimilar to 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, VH298's development as a VHL inhibitor provides a valuable case study for drug discovery. The optimization process for VH298 emphasizes the importance of structure-guided design and group-based optimization strategies, focusing on improving potency, cellular permeability, and ultimately, efficacy. Such approaches could be insightful for exploring the therapeutic potential of 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE and designing analogs with enhanced drug-like properties.
Compound Description: This class of quinoline-pyrimidine hybrids has been synthesized and evaluated for anticancer activity against HepG2 and KB cancer cell lines []. Some compounds within this series demonstrated significant cytotoxicity, with compounds 6b and 6e exhibiting the most potent activity [].
Relevance: While structurally distinct from 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, this class of compounds highlights the application of heterocyclic scaffolds in developing anticancer agents. The promising anticancer activity observed for some of these derivatives suggests that incorporating diverse heterocyclic systems, potentially inspired by the oxan-4-yl group in the target compound, could be a viable strategy for designing novel anticancer agents.
Compound Description: Synthesized from the sulfa drug sulfadiazine and 5-nitrovanilline, 5NVDA is a Schiff base compound investigated for its spectral properties, electronic structure, and biological activity [].
Relevance: While structurally different from 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, 5NVDA incorporates a pyrimidine ring, highlighting the potential for including various heterocycles in drug design. The presence of the pyrimidine ring in 5NVDA, although in a different context compared to the oxan-4-yl group in the target compound, suggests that exploring diverse heterocyclic motifs could be valuable for discovering new bioactive molecules.
Compound Description: This group of compounds represents stable novel salt forms of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide suitable for pharmaceutical formulations [].
Relevance: Although not structurally identical to 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, these salt forms highlight the importance of considering pharmaceutical formulation aspects when developing novel compounds. This consideration underscores the need to investigate the physicochemical properties and salt-forming abilities of 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE to ensure its suitability for pharmaceutical development and potential therapeutic applications.
Compound Description: TAS-116 is a potent, selective, and orally available inhibitor of heat shock protein 90 (HSP90) with potential anticancer activity []. Its development involved structure-activity relationship (SAR) studies based on an initial hit compound, leading to the identification of TAS-116 as a promising candidate for cancer therapy [].
Relevance: Similar to 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, TAS-116 belongs to the benzamide class of compounds. The development process of TAS-116 emphasizes the importance of SAR studies and optimization strategies for improving potency, selectivity, and oral bioavailability, aspects that are likely to be relevant for exploring the therapeutic potential of 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE and its analogs.
Compound Description: This class of compounds, synthesized from 2-hydroxy benzoic acid hydrazide, has been evaluated for antibacterial and antifungal activities [].
Relevance: These compounds, like 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, belong to the benzamide family. Their development and biological evaluation highlight the potential of this scaffold for developing antimicrobial agents. While the specific heterocyclic system in these compounds differs from the oxan-4-yl group in the target compound, their development emphasizes the importance of exploring diverse heterocyclic substitutions on the benzamide core for discovering novel antimicrobial agents.
Compound Description: (S)-2-Me-Tet-AMPA is a highly potent and selective agonist of the (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptor, particularly showing preference for GluR3 and GluR4 subtypes []. This compound has emerged as a valuable tool for studying physiological AMPA receptor subtypes due to its high potency and selectivity [].
Relevance: Although structurally dissimilar to 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, (S)-2-Me-Tet-AMPA's discovery and characterization provide a valuable lesson in drug development. Its development highlights the importance of chirality in drug action, as its enantiomer (R)-2-Me-Tet-AMPA exhibits significantly reduced activity. This consideration emphasizes the need to evaluate the potential stereochemical implications for 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, especially if chiral centers are present or introduced during analog design. Understanding the stereochemistry-activity relationship could be crucial for optimizing the compound's activity and selectivity.
Compound Description: Hu7691 is a potent and selective Akt (protein kinase B) inhibitor, specifically designed to minimize cutaneous toxicity, a common side effect of Akt inhibitors []. Its development involved dihedral angle-based design and molecular dynamics simulations to optimize for both potency and selectivity while reducing activity against HaCaT keratinocytes, thus minimizing skin toxicity [].
Relevance: Hu7691 shares the benzamide core structure with 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, highlighting this scaffold's relevance in developing kinase inhibitors. While Hu7691's target and structural complexity differ from the target compound, its development emphasizes the importance of considering potential side effects and implementing design strategies to mitigate them. This approach underscores the need to assess and potentially mitigate any potential toxicity concerns for 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE during its development.
Compound Description: [(18)F]FIMX is a promising PET radioligand developed for imaging brain metabotropic glutamate receptor 1 (mGluR1) in neuropsychiatric disorders and drug development []. It demonstrates high brain penetration and specific binding to mGluR1 in rhesus monkeys [].
Relevance: This compound, while structurally distinct from 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE, highlights the application of benzamide derivatives in developing diagnostic tools. The successful development of [(18)F]FIMX as a PET radioligand for a specific brain receptor suggests the potential of exploring the use of 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE analogs as potential imaging agents, either by direct labeling or by using them as scaffolds for attaching appropriate radioisotopes.
Properties
CAS Number
1153384-54-3
Product Name
4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE
Molecular Formula
C12H15NO3
Molecular Weight
221.3
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.